molecular formula C20H15N5 B055442 N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide CAS No. 118112-10-0

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide

Cat. No. B055442
M. Wt: 325.4 g/mol
InChI Key: VZJMIYLTPATHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (abbreviated as NIPIPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIPIPC is a heterocyclic compound that contains three nitrogen atoms and one carbon atom in its structure. In

Mechanism Of Action

The mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is not fully understood. However, it has been suggested that N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide may exert its biological effects by interacting with cellular proteins and enzymes. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to inhibit the activity of certain enzymes, including topoisomerase IIα, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages And Limitations For Lab Experiments

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is also soluble in a range of solvents, which makes it suitable for use in various assays. However, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has some limitations for lab experiments. It is a relatively new compound, and its properties and biological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications.

Future Directions

There are several future directions for research on N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. One potential area of research is the development of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in other fields, such as biochemistry and pharmacology.
Conclusion
In conclusion, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a complex multi-step process, and it has been extensively studied for its potential biological effects. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in various fields.

Synthesis Methods

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-bromo-3-pyridyl isoquinoline. The resulting intermediate is then subjected to further reactions to yield N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. The synthesis of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

118112-10-0

Product Name

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide

Molecular Formula

C20H15N5

Molecular Weight

325.4 g/mol

IUPAC Name

N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide

InChI

InChI=1S/C20H15N5/c21-19(17-10-4-6-12-23-17)25-20-15-8-2-1-7-14(15)13-18(24-20)16-9-3-5-11-22-16/h1-13H,(H2,21,24,25)

InChI Key

VZJMIYLTPATHJF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N=C2/N=C(\C3=CC=CC=N3)/N)C4=CC=CC=N4

SMILES

C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4

Other CAS RN

118112-10-0

Origin of Product

United States

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